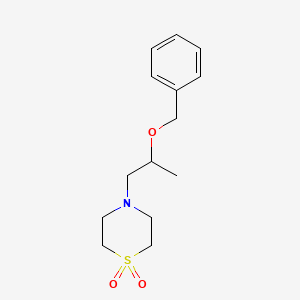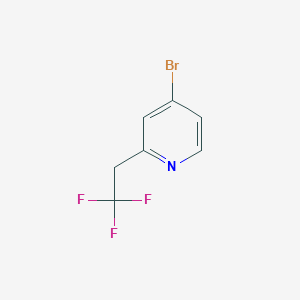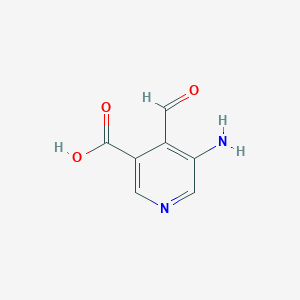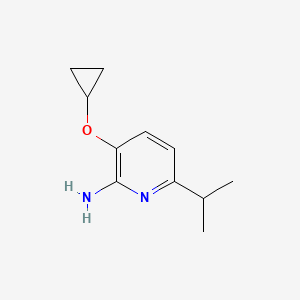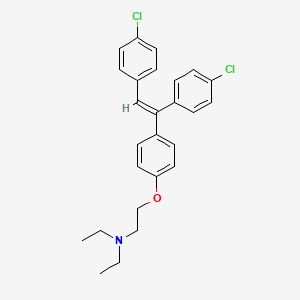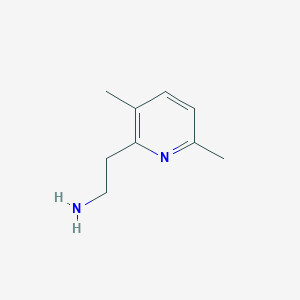
2-(3,6-Dimethylpyridin-2-YL)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,6-Dimethylpyridin-2-YL)ethanamine is an organic compound with the molecular formula C9H14N2 It is a derivative of pyridine, characterized by the presence of two methyl groups at the 3rd and 6th positions of the pyridine ring and an ethanamine group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Dimethylpyridin-2-YL)ethanamine typically involves the reaction of 3,6-dimethylpyridine with ethylamine under controlled conditions. One common method is the reductive amination of 3,6-dimethylpyridine using ethylamine and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified through techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
2-(3,6-Dimethylpyridin-2-YL)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic substitution reactions can occur at the methyl groups or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide) are employed.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Piperidine derivatives.
Substitution: Halogenated or alkylated derivatives of the original compound.
科学的研究の応用
2-(3,6-Dimethylpyridin-2-YL)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and ligands for coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3,6-Dimethylpyridin-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(4,6-Dimethylpyridin-2-YL)ethanamine
- 2-(1-Methylpiperidin-4-yl)ethanamine
- 2-(6-Methylpyridin-2-yl)ethanamine
Uniqueness
2-(3,6-Dimethylpyridin-2-YL)ethanamine is unique due to the specific positioning of the methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the ethanamine group also contributes to its distinct properties compared to other similar compounds.
特性
分子式 |
C9H14N2 |
|---|---|
分子量 |
150.22 g/mol |
IUPAC名 |
2-(3,6-dimethylpyridin-2-yl)ethanamine |
InChI |
InChI=1S/C9H14N2/c1-7-3-4-8(2)11-9(7)5-6-10/h3-4H,5-6,10H2,1-2H3 |
InChIキー |
LESKCGXZGSNOJJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(C=C1)C)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


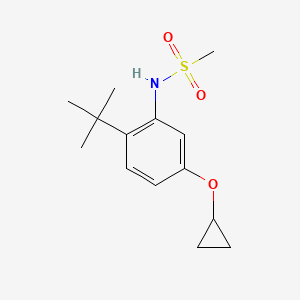
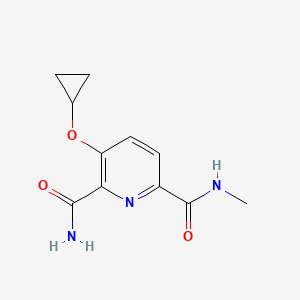
![5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine](/img/structure/B14846460.png)

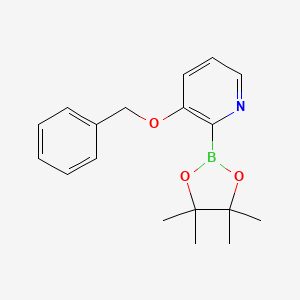



![2-Azaspiro[3.3]heptane oxalate](/img/structure/B14846492.png)
